Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. Unsubstituted and 4-Butoxy Analogs
4-Ethoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 118 Ų, values that position it between the more polar unsubstituted benzamide analog (N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, estimated XLogP3 ~2.2, TPSA ~109 Ų) and the more lipophilic 4-butoxy analog (estimated XLogP3 >3.5) [1]. This intermediate lipophilicity profile may offer a balanced permeability-solubility compromise relevant for cellular assays.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 118 Ų |
| Comparator Or Baseline | N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (XLogP3 est. ~2.2; TPSA ~109 Ų); 4-butoxy analog (XLogP3 est. >3.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 vs. unsubstituted; ΔXLogP3 ≈ -0.5 vs. 4-butoxy |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem 2026 release) |
Why This Matters
LogP differences of 0.5–0.9 log units can correspond to 3–8 fold shifts in membrane partitioning, directly impacting cell-based assay exposure and IC₅₀ interpretation.
- [1] PubChem Compound Summary for CID 871902. XLogP3 and TPSA values computed by PubChem 2.2 (2026 release). https://pubchem.ncbi.nlm.nih.gov/compound/392239-56-4 View Source
